Product packaging for 4-Chloro-2-sulfanylbenzene-1-sulfonamide(Cat. No.:CAS No. 732301-41-6)

4-Chloro-2-sulfanylbenzene-1-sulfonamide

Cat. No.: B12522509
CAS No.: 732301-41-6
M. Wt: 223.7 g/mol
InChI Key: IXNQEXBCTPKTPM-UHFFFAOYSA-N
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Description

4-Chloro-2-sulfanylbenzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and biochemical research. Sulfonamides are a class of compounds known for a broad spectrum of pharmacological activities, which include antibacterial, antiviral, anticancer, and carbonic anhydrase inhibitory effects . The specific pharmacological profile is heavily influenced by the substitutions on the core sulfonamide structure. The presence of both a chloro and a sulfanyl (thiol) group on the benzene ring of this particular compound suggests potential for unique reactivity and binding characteristics, making it a valuable intermediate for developing new chemical entities or for studying enzyme inhibition mechanisms. Sulfonamide compounds typically exert antibacterial effects by competitively inhibiting the bacterial enzyme dihydropteroate synthase, a key enzyme in the folate synthesis pathway . Beyond their antibacterial role, sulfonamides are investigated as inhibitors of various carbonic anhydrase (CA) isozymes, which are linked to conditions like glaucoma, epilepsy, and cancer . The distinct functional groups on this compound may be explored for targeting specific CA isoforms. Furthermore, molecular hybridization—the combination of a sulfonamide pharmacophore with other bioactive fragments like heterocyclic peripheries—is a recognized strategy in drug discovery to create molecules with enhanced or dual mechanisms of action . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, as data on its specific toxicity and pharmacokinetics are currently not available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO2S2 B12522509 4-Chloro-2-sulfanylbenzene-1-sulfonamide CAS No. 732301-41-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

732301-41-6

Molecular Formula

C6H6ClNO2S2

Molecular Weight

223.7 g/mol

IUPAC Name

4-chloro-2-sulfanylbenzenesulfonamide

InChI

InChI=1S/C6H6ClNO2S2/c7-4-1-2-6(5(11)3-4)12(8,9)10/h1-3,11H,(H2,8,9,10)

InChI Key

IXNQEXBCTPKTPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4 Chloro 2 Sulfanylbenzene 1 Sulfonamide

Established Synthetic Routes to 4-Chloro-2-sulfanylbenzene-1-sulfonamide

The synthesis of this compound can be approached through several strategic pathways, typically involving the sequential introduction of the three key functional groups onto the benzene (B151609) ring. The order of these steps is crucial for controlling regioselectivity and achieving good yields.

A cornerstone in the synthesis of aromatic sulfonamides is the reaction between a benzenesulfonyl chloride and an amine. vedantu.com This approach is widely applicable and forms the final step in many synthetic sequences leading to the title compound.

The general two-step process involves:

Chlorosulfonation: An appropriately substituted benzene derivative is treated with a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), to introduce the sulfonyl chloride (-SO₂Cl) group. google.com This reaction is a type of electrophilic aromatic substitution. youtube.com The starting material must be chosen carefully to ensure the correct orientation of the substituents. For instance, starting with 1,3-dichlorobenzene (B1664543) would lead to a different isomer. A more direct precursor, if available, would be 3-chlorothiophenol (B146429) or a protected version thereof. The reaction often uses an excess of chlorosulfonic acid and may be performed with or without an inert solvent. google.com A process for producing 4-chlorobenzenesulfonyl chloride from chlorobenzene (B131634) involves reacting it with chlorosulfonic acid, often in the presence of thionyl chloride to improve efficiency and yield. google.com

Ammonolysis/Amination: The resulting benzenesulfonyl chloride intermediate is then reacted with an amine source to form the sulfonamide. For the synthesis of the primary sulfonamide (unsubstituted on the nitrogen), aqueous ammonia (B1221849) (ammonium hydroxide) is the most common reagent. google.comgoogle.com The reaction involves a nucleophilic attack of the ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. youtube.com The process is typically carried out by adding the sulfonyl chloride to an excess of aqueous ammonia solution at controlled temperatures, often between 0 and 80 °C. google.comgoogle.com The use of excess ammonia neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction. youtube.com The final product, 4-chlorobenzenesulfonamide (B1664158), can then be isolated by filtration after precipitation. google.com

The introduction of a sulfanyl (B85325) (thiol or mercapto) group onto the aromatic ring can be accomplished at various stages of the synthesis. Given the directing effects of the existing substituents, the timing of this step is critical for achieving the desired 2-positioning of the thiol.

One established route involves starting with a precursor where a group ortho to the eventual sulfonamide can be converted to a thiol. For example, a synthetic pathway for a related compound, 4-chloro-2-cyanobenzene sulfonyl chloride, starts with 2-fluoro-5-chlorobenzonitrile and reacts it with sodium sulfide (B99878) nonahydrate to replace the fluorine with a sulfide group. google.com This sulfide is then oxidized to a sulfonyl chloride. A similar strategy could be adapted where the cyano group is replaced by a precursor to the sulfonamide.

Another common strategy in organosulfur chemistry is the reduction of a disulfide. The synthesis could proceed via a disulfide intermediate, which is then cleaved to yield two molecules of the desired thiol. For example, the synthesis could be designed to produce bis(4-chloro-2-sulfamoylphenyl) disulfide, which upon reduction with an agent like sodium borohydride (B1222165) would yield this compound.

Finally, research has reported the direct synthesis of various novel 4-chloro-2-mercaptobenzenesulfonamides, indicating that established multi-step routes to this specific scaffold are available in the chemical literature. nih.gov

Introducing the chloro group at the 4-position can be achieved via electrophilic aromatic chlorination of a suitable precursor, such as 2-sulfanylbenzene-1-sulfonamide. Both the sulfonamide and sulfanyl groups are ortho-, para-directing. Since the desired product has the chloro group positioned para to the strongly activating sulfonamide group and ortho to the sulfanyl group, direct chlorination is a regiochemically plausible route.

The reaction typically involves treating the aromatic precursor with a chlorinating agent. Chlorosulfonic acid itself can act as both a sulfonating and chlorinating agent under certain conditions. google.com Alternatively, dedicated chlorinating agents like chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) can be used. The synthesis of 4-chlorobenzenesulfonyl chloride from chlorobenzene and chlorosulfonic acid is a well-documented industrial process, highlighting the feasibility of halogenating the benzene ring in the presence of sulfur-containing functional groups. google.comresearchgate.net

Analog Synthesis and Chemical Transformations of this compound

The presence of two distinct nucleophilic sites—the sulfonamide nitrogen and the sulfanyl sulfur—makes this compound an excellent starting point for generating a wide array of derivatives.

The sulfonamide nitrogen can be readily functionalized, most commonly through N-alkylation or N-arylation, to produce secondary or tertiary sulfonamides. These reactions are central to modifying the pharmacological properties of sulfonamide-based agents. nih.gov

A variety of methods have been developed for the N-alkylation of sulfonamides:

Reaction with Alkyl Halides: This classical method involves reacting the sulfonamide with an alkyl halide in the presence of a base. However, it can sometimes lead to undesired byproducts.

Catalytic Alkylation with Alcohols: Modern, greener approaches utilize alcohols as alkylating agents via "borrowing hydrogen" or "hydrogen autotransfer" mechanisms. rsc.org These reactions are catalyzed by transition metal complexes, such as those based on iridium, ruthenium, or iron. rsc.orgionike.comorganic-chemistry.org For example, an iron(II) chloride/potassium carbonate system has been shown to effectively catalyze the N-alkylation of sulfonamides with various benzylic alcohols, producing only water as a byproduct. ionike.com

Alkylation with Trichloroacetimidates: An alternative method involves the thermal reaction of sulfonamides with trichloroacetimidates. nih.gov This reaction proceeds without the need for an external catalyst and is particularly effective for alkylating agents that can form stable carbocations. nih.gov

The following table summarizes some modern catalytic systems used for the N-alkylation of sulfonamides.

Catalyst SystemAlkylation AgentConditionsKey FeaturesReference
[Cp*Ir(biimH₂)(H₂O)][OTf]₂AlcoholsWater, Cs₂CO₃, MicrowaveWater-soluble, metal-ligand bifunctional catalyst. rsc.org
FeCl₂ / K₂CO₃Benzylic AlcoholsToluene, RefluxEnvironmentally benign, high selectivity, yields >90%. ionike.com
[Ru(p-cymene)Cl₂]₂ / dppfAlcohols-Effective for primary and secondary amines and primary sulfonamides. organic-chemistry.org
None (Thermal)TrichloroacetimidatesToluene, RefluxNo exogenous catalyst needed; works for stable cation precursors. nih.gov

The sulfanyl (-SH) group is a highly versatile functional handle that can undergo several important chemical transformations.

Oxidation: The thiol group is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide, while stronger oxidizing agents can convert it to a sulfinic acid (-SO₂H) or, ultimately, a sulfonic acid (-SO₃H). Reagents such as chloramine-T are known to be effective oxidizing agents for sulfur-containing compounds. nih.gov

Alkylation: The nucleophilic thiol can be easily alkylated to form thioethers (sulfides, -SR). This is a common strategy for derivatization. For example, research into the antineoplastic activity of this class of compounds has involved the synthesis of 2-alkylthio-4-chlorobenzenesulfonamide derivatives. nih.gov This transformation is typically achieved by reacting the thiol with an alkyl halide in the presence of a non-nucleophilic base.

Disulfide Formation: Thiols readily undergo oxidative coupling to form disulfide bonds (-S-S-). Two molecules of this compound can dimerize to form bis(4-chloro-2-sulfamoylphenyl) disulfide. This reaction can often be achieved simply through air oxidation in a suitable buffer, such as ammonium (B1175870) acetate. nih.gov The resulting disulfide can be a stable final product or serve as a protected form of the thiol, which can be regenerated by reduction. The related compound, bis(4-chlorophenyl) disulfide, is a commercially available solid with a melting point of 71-74 °C. sigmaaldrich.com

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position for Derivatization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of aryl halides. In the case of this compound, the presence of the electron-withdrawing sulfonamide group (-SO₂NH₂) activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride ion. This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The reaction is highly versatile, allowing for the introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles at the C-4 position. For instance, the reaction with various amines can lead to the synthesis of a range of 4-amino-2-sulfanylbenzene-1-sulfonamide derivatives. These reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may require elevated temperatures to proceed at a practical rate. The choice of base is also crucial and can range from inorganic carbonates to stronger organic bases, depending on the nucleophilicity of the amine.

While specific studies on the SNAr derivatization of this compound are not extensively detailed in publicly available literature, the principles can be inferred from reactions on analogous structures like 4-chlorobenzenesulfonamide and 2,4-dichloroquinazolines. nih.govscielo.org.mx For example, reactions of 2,4-dichloroquinazoline (B46505) with various amines have shown regioselective substitution at the 4-position, highlighting the feasibility of such transformations. scielo.org.mx

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

NucleophileReagents and ConditionsProduct Type
Primary/Secondary AmineAmine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat4-Amino-2-sulfanylbenzene-1-sulfonamide derivative
Alcohol/PhenolAlcohol/Phenol, Strong Base (e.g., NaH, KOt-Bu), Solvent (e.g., THF, Dioxane)4-Alkoxy/Aryloxy-2-sulfanylbenzene-1-sulfonamide derivative
Thiol/ThiophenolThiol/Thiophenol, Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Ethanol, DMF)4-(Alkyl/Aryl)thio-2-sulfanylbenzene-1-sulfonamide derivative

This table presents generalized conditions based on established SNAr methodologies.

Palladium-Catalyzed Cross-Coupling Reactions for Further Aromatic Elaboration

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, offering a powerful alternative to classical methods. For the derivatization of this compound, these reactions provide a versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the chloro position.

One of the most prominent examples is the Buchwald-Hartwig amination , which allows for the coupling of aryl halides with a wide range of amines. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org This reaction is particularly useful for forming C-N bonds with amines that are poor nucleophiles in traditional SNAr reactions. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos), in the presence of a base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). wikipedia.orgchemrxiv.org

The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, enabling the formation of C-C bonds between aryl halides and organoboron compounds (boronic acids or esters). libretexts.orgyoutube.comwalisongo.ac.id This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. A typical catalytic system involves a palladium catalyst, a phosphine ligand, and a base, often in a mixed solvent system that can include water.

The Heck reaction offers a method for the arylation of alkenes, providing access to substituted styrenes and other vinylarenes. While less common for the direct derivatization of sulfonamides in this context, it remains a powerful tool in synthetic organic chemistry.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Elaboration

Reaction NameCoupling PartnersTypical Catalyst SystemProduct Type
Buchwald-Hartwig Amination Aryl Chloride + AminePd(OAc)₂ or Pd₂(dba)₃, Bulky Phosphine Ligand (e.g., XPhos), Base (e.g., NaOt-Bu, Cs₂CO₃)4-Aminoaryl-2-sulfanylbenzene-1-sulfonamide derivative
Suzuki-Miyaura Coupling Aryl Chloride + Boronic Acid/EsterPd(OAc)₂ or Pd(PPh₃)₄, Phosphine Ligand, Base (e.g., K₂CO₃, K₃PO₄)4-Aryl-2-sulfanylbenzene-1-sulfonamide derivative
Heck Reaction Aryl Chloride + AlkenePd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N, K₂CO₃)4-Vinylaryl-2-sulfanylbenzene-1-sulfonamide derivative

This table presents generalized conditions based on established palladium-catalyzed cross-coupling methodologies.

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 2 Sulfanylbenzene 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., 1H, 13C, 2D NMR Techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-Chloro-2-sulfanylbenzene-1-sulfonamide, the aromatic region is expected to display a distinct set of signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons (H-3, H-5, and H-6) would form a complex splitting pattern. The proton ortho to the electron-withdrawing sulfonamide group (H-6) would likely appear at the most downfield chemical shift. The chemical shifts are also influenced by the chloro and sulfanyl (B85325) groups. The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet, and the proton of the sulfanyl group (-SH) would also produce a singlet, with chemical shifts that can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts are dictated by the attached substituent. The carbon atom bonded to the chlorine (C-4) and the carbon bonded to the sulfanyl group (C-2) would show characteristic shifts. The carbon atom attached to the electron-withdrawing sulfonamide group (C-1) is expected to be significantly deshielded and appear at a downfield chemical shift. For comparison, in the related compound 4-Chloro-N-(4-chlorophenyl)benzenesulfonamide, aromatic carbon signals appear in the range of δ 123–140 ppm. nih.gov

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring, aiding in the assignment of the complex splitting patterns. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomTechniquePredicted Chemical Shift (δ, ppm)Notes
Aromatic H¹H NMR7.0 - 8.0Complex splitting patterns (doublets, doublet of doublets).
-SO₂NH₂¹H NMR~7.0 (variable)Broad singlet, position is solvent and concentration dependent.
-SH¹H NMR3.0 - 4.0 (variable)Singlet, position is solvent dependent.
Aromatic C¹³C NMR120 - 145Six distinct signals expected.
C-S¹³C NMR~130Carbon attached to the sulfanyl group.
C-Cl¹³C NMR~135Carbon attached to the chlorine atom.

Single Crystal X-ray Diffraction for Absolute Structure and Solid-State Conformation Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in the crystal lattice.

While the specific crystal structure of this compound is not publicly available, analysis of closely related sulfonamide structures, such as 4-Chloro-N-(2-chloro-phen-yl)-2-methyl-benzene-sulfonamide and 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide, allows for a detailed prediction of its solid-state conformation. researchgate.netnih.gov These structures typically crystallize in monoclinic space groups like P2₁/c or C2/c. researchgate.net

The molecule is expected to adopt a conformation where the benzene ring and the sulfonamide group are not coplanar. The C-S-N-C torsion angle in related structures is often bent, with values around 60-75°. researchgate.netnih.gov A crucial aspect of the solid-state structure of sulfonamides is the formation of extensive intermolecular hydrogen bonds. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that the molecules of this compound would form centrosymmetric dimers or extended chains in the crystal lattice through N-H···O=S hydrogen bonds. researchgate.net The sulfanyl (-SH) group may also participate in weaker hydrogen bonding interactions.

Table 2: Expected Crystallographic Parameters and Structural Features for this compound (based on analogs)

ParameterExpected Value/FeatureReference/Basis
Crystal SystemMonoclinicAnalogous sulfonamide structures. researchgate.net
Space GroupP2₁/c or C2/cCommon for related sulfonamides. researchgate.net
Key Torsion AngleC-S-N-C approx. 60-75°Indicates a bent conformation at the sulfur atom. nih.gov
Primary Intermolecular InteractionN-H···O=S Hydrogen BondsCharacteristic of sulfonamides, leading to dimers or chains. researchgate.net
Secondary InteractionsS-H···O or S-H···N hydrogen bondsPotential interactions involving the sulfanyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe intermolecular interactions by measuring the vibrational modes of a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will be dominated by characteristic absorption bands of its functional groups. The sulfonamide group gives rise to strong, distinct bands: two for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide (-NH₂) are expected to appear as two bands in the 3390–3250 cm⁻¹ region. Other important vibrations include the S-N stretch (935-875 cm⁻¹) and the C-S stretch. researchgate.net The C-Cl stretching vibration is anticipated in the 800-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the S=O and N-H stretches are also visible in Raman, aromatic ring vibrations are often more prominent. The C-S and S-S (if dimerization occurs via oxidation) stretching modes are typically strong in Raman spectra. The C-Cl stretch will also be Raman active. The complementarity of FT-IR and Raman is particularly useful; for instance, highly symmetric vibrations are often stronger in Raman, while asymmetric vibrations are stronger in FT-IR. spectroscopyonline.com

The positions of the N-H and S-H stretching bands can provide evidence of hydrogen bonding. A downward shift (red-shift) and broadening of these bands compared to their theoretical gas-phase values are indicative of their involvement in intermolecular hydrogen bonds in the solid state. nih.gov

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR/Raman)
N-H Asymmetric & Symmetric Stretch-SO₂NH₂3390 - 3250Medium / Medium
C-H Aromatic StretchAr-H3100 - 3000Medium / Strong
S-H Stretch-SH2600 - 2550Weak / Strong
S=O Asymmetric Stretch-SO₂NH₂1370 - 1330Strong / Medium
S=O Symmetric Stretch-SO₂NH₂1180 - 1160Strong / Medium
S-N Stretch-SO₂N-935 - 875Medium / Medium
C-Cl StretchAr-Cl800 - 600Strong / Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with high accuracy, which allows for the unambiguous confirmation of its elemental composition. It also provides structural information through the analysis of fragmentation patterns.

Molecular Formula Confirmation: The molecular formula of this compound is C₆H₆ClNO₂S₂. Its monoisotopic mass can be calculated with high precision. HRMS analysis, typically using electrospray ionization (ESI), would yield a measured mass for the protonated molecule [M+H]⁺ that matches the theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The M⁺ and [M+2]⁺ peaks will appear with a characteristic intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

Fragmentation Analysis: Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule will break apart in a predictable manner. A common and diagnostic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da). This occurs through a rearrangement process and is often promoted by electron-withdrawing groups on the aromatic ring. Another likely fragmentation is the cleavage of the benzene-sulfur bond, leading to characteristic fragment ions.

A plausible fragmentation pathway would begin with the protonated molecule [C₆H₆ClNO₂S₂ + H]⁺.

Loss of SO₂: A primary fragmentation would be the loss of SO₂, resulting in an ion of [M+H - 64]⁺.

Cleavage of C-S bond: Cleavage of the C-S bond of the sulfonamide group could lead to the formation of a 4-chloro-2-sulfanylphenyl cation.

Table 4: High-Resolution Mass Spectrometry Data for this compound

ParameterValue/Description
Molecular FormulaC₆H₆ClNO₂S₂
Calculated Monoisotopic Mass222.95317 u
Expected [M+H]⁺ Ion223.96099 u
Isotopic Signature[M+H]⁺ to [M+2+H]⁺ ratio of approximately 3:1 due to ³⁵Cl/³⁷Cl.
Primary FragmentationNeutral loss of SO₂ (64.9642 Da).
Secondary FragmentsIons corresponding to the substituted benzene ring.

Computational and Theoretical Investigations of 4 Chloro 2 Sulfanylbenzene 1 Sulfonamide

Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Geometry, and Conformational Isomers

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.gov By approximating the exchange-correlation energy, DFT allows for the calculation of various molecular properties, providing a balance between accuracy and computational cost.

Conformational Isomers: The molecule's flexibility, primarily due to rotation around the S-C (sulfonyl-benzene) and S-N bonds, gives rise to different conformational isomers. The C-SO2-NH-C torsion angle is a critical parameter in defining these conformations. In related dichlorinated benzenesulfonamides, this torsion angle has been observed at values around 57.6°. researchgate.net The conformation of the N-H bond relative to substituents on the adjacent rings is also crucial, with syn and anti positions resulting in different steric and electronic environments. researchgate.net DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them.

Electronic Structure: DFT calculations provide a detailed picture of the electron distribution within the molecule. The molecular electrostatic potential (MEP) map is a key output, visualizing the regions of positive and negative electrostatic potential on the molecular surface. These maps help identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net For sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atom are typically regions of high negative potential, making them likely sites for hydrogen bonding. nih.gov

Table 1: Representative Geometric Parameters for Sulfonamide Derivatives from DFT and X-ray Studies This table presents typical bond lengths and angles for sulfonamide-containing molecules, as determined by computational and experimental methods on analogous compounds.

ParameterTypical Value (DFT/Experimental)Reference Compound
S=O Bond Length~1.43 - 1.45 Å4-methyl-N-(naphthalene-1-yl)benzene sulfonamide
S-N Bond Length~1.63 - 1.67 Å4-methyl-N-(naphthalene-1-yl)benzene sulfonamide
S-C (ring) Bond Length~1.75 - 1.77 Å4-methyl-N-(naphthalene-1-yl)benzene sulfonamide
C-S-N Bond Angle~106 - 108°4-Chloro-N-(2-chlorophenyl)benzenesulfonamide researchgate.net
O-S-O Bond Angle~119 - 121°4-Chloro-N-(2-chlorophenyl)benzenesulfonamide researchgate.net
C-SO2-NH-C Torsion Angle~55 - 60°4-Chloro-N-(2-chlorophenyl)benzenesulfonamide researchgate.net

Quantum Chemical Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis is essential for understanding a molecule's chemical reactivity and electronic transitions. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO-LUMO Analysis: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (E_gap), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In sulfonamide derivatives, the HOMO and LUMO are often distributed across the aromatic rings and the sulfonamide group, indicating that these regions are the primary sites of chemical activity. nih.govresearchgate.net Calculated HOMO and LUMO energies demonstrate that charge transfer can occur within the molecule. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Global Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of hardness (1/η), indicating the capacity of a molecule to accept electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

A decrease in the electrophilicity index is often correlated with an enhancement of a compound's bioactivity. nih.gov

Table 2: Calculated Reactivity Descriptors for a Representative Sulfonamide Derivative Values are illustrative and derived from studies on similar sulfonamide compounds to demonstrate the outputs of quantum chemical analysis.

DescriptorDefinitionTypical Calculated Value (eV)
E_HOMOEnergy of Highest Occupied Molecular Orbital-6.5 to -7.5
E_LUMOEnergy of Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (ΔE)E_LUMO - E_HOMO4.5 to 5.5
Hardness (η)(E_LUMO - E_HOMO) / 22.25 to 2.75
Softness (S)1 / η0.36 to 0.44
Electronegativity (χ)-(E_HOMO + E_LUMO) / 24.0 to 5.0
Electrophilicity Index (ω)μ² / 2η2.9 to 4.4

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.

Dynamic Conformational Behavior: For a flexible molecule like 4-Chloro-2-sulfanylbenzene-1-sulfonamide, MD simulations can reveal how the molecule samples different conformations in solution. By tracking properties like the root-mean-square deviation (RMSD) of the atomic positions over time, the stability of the molecule's conformation can be assessed. nih.gov These simulations can show transitions between different low-energy states and provide a more realistic understanding of the molecule's structure under physiological conditions.

Solvent Effects: The presence of a solvent, particularly water, can have a profound impact on a molecule's structure and properties. MD simulations explicitly model solvent molecules, capturing their influence on the solute. Water molecules can form hydrogen bonds with the sulfonamide and sulfanyl (B85325) groups, stabilizing certain conformations over others. These simulations can also calculate the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent. The interactions between the ligand, protein, and water molecules can be critical, with water sometimes mediating these interactions. nih.gov

In Silico Prediction of Molecular Interactions and Binding Modes with Biological Macromolecules (e.g., Molecular Docking Studies)

In silico methods, particularly molecular docking, are invaluable for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.gov This approach is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Molecular Docking: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor's active site to form a stable complex. rjb.ro The process involves sampling a large number of possible conformations and positions of the ligand within the binding site and then using a scoring function to estimate the binding affinity, often reported as a binding energy (e.g., in kcal/mol). nih.gov For sulfonamides, common biological targets include carbonic anhydrases, dihydropteroate (B1496061) synthase (DHPS), and penicillin-binding proteins. nih.govnih.govresearchgate.net

The results of docking studies reveal key non-covalent interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: Typically formed between the sulfonamide's -SO2NH- group and polar residues in the active site. nih.gov

Hydrophobic Interactions: Involving the benzene (B151609) rings of the ligand and nonpolar residues of the protein. nih.gov

Electrostatic Interactions: Occurring between charged or polar groups. nih.gov

The docking score, along with an analysis of these interactions, helps to rationalize the compound's biological activity and can guide the design of more potent derivatives. rjb.ro For instance, studies on other chlorinated sulfonamides have shown that the position of the chlorine atom can significantly influence binding affinity and orientation within the active site. nih.gov

Table 3: Illustrative Molecular Docking Results for Sulfonamide Derivatives with Biological Targets This table summarizes typical findings from docking studies on various sulfonamide compounds, demonstrating the types of interactions and binding energies observed.

Target ProteinPDB CodeLigand TypeBinding Energy / ScoreKey Interacting Residues
Dihydropteroate Synthase (DHPS)VariesSulfonamide Derivative-7.0 to -9.0 kcal/molArg, Lys, Ser, Gly
Carbonic Anhydrase IX4YWPSulfonamide-Triazole-7.6 to -8.4 (S-score)His, Thr, Gln, Zn²⁺ ion
Penicillin-Binding Protein 2XVariesSulfonamide DerivativeComparable to CefuroximeGly, Val, Arg
α-GlucosidaseVariesNitrobenzamide Sulfonamide-8.5 to -9.5 kcal/molAsp, Arg, His

Chemical Reactivity and Mechanistic Pathways of 4 Chloro 2 Sulfanylbenzene 1 Sulfonamide

Investigation of Electrophilic and Nucleophilic Reactivity of the Aromatic Ring and Substituents

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution is governed by the combined directing and activating or deactivating effects of the chloro, sulfanyl (B85325), and sulfonamide groups.

Electrophilic Substitution: The sulfanyl (-SH) group is an ortho-, para-directing activator, donating electron density to the ring through resonance. Conversely, the chloro (-Cl) group is an ortho-, para-director but is deactivating due to its inductive electron withdrawal. The sulfonamide (-SO₂NH₂) group is a powerful electron-withdrawing group and acts as a meta-director, strongly deactivating the ring towards electrophilic attack. The ultimate regioselectivity of an electrophilic substitution reaction on this molecule would depend on the specific reaction conditions and the nature of the electrophile, arising from a complex interplay of these competing effects.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing sulfonamide group can activate the aromatic ring for nucleophilic aromatic substitution. This type of reaction is favored when strong nucleophiles are used. researchgate.netthieme-connect.com Studies on related compounds, such as 4-fluorobenzenesulfonyl fluoride, show that the course of the reaction (SNAr at the ring versus substitution at the sulfonyl group) can be controlled by factors like the deprotonation of the nucleophile. researchgate.netthieme-connect.com For 4-Chloro-2-sulfanylbenzene-1-sulfonamide, a nucleophile could potentially displace the chlorine atom, a reaction facilitated by the activating effect of the para-sulfonamide group.

Below is a summary of the directing effects of the substituents on the aromatic ring.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Type Activating/Deactivating Directing Effect
-Cl (Chloro) Halogen Deactivating Ortho, Para
-SH (Sulfanyl) Alkylthio analogue Activating Ortho, Para
-SO₂NH₂ (Sulfonamide) Sulfonyl Strongly Deactivating Meta

Acid-Base Properties and Deprotonation Reactions of the Sulfonamide and Sulfanyl Groups

The molecule possesses two primary acidic protons: one on the sulfonamide nitrogen and one on the sulfanyl sulfur.

Sulfonamide Acidity: The sulfonamide group (-SO₂NH₂) is notably acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl (SO₂) group, which stabilizes the resulting conjugate base (anion) through resonance. N-monosubstituted sulfonamides are generally more acidic than the amines from which they are derived. thieme-connect.com Deprotonation of the sulfonamide with a suitable base generates a sulfonamidate anion. This deprotonation is a key step in many reactions, and the basicity of the anionic guest can determine whether deprotonation occurs over other binding interactions. rsc.org

Sulfanyl (Thiol) Acidity: The sulfanyl group (-SH), also known as a thiol or mercapto group, is acidic, with pKa values for aromatic thiols typically falling in the range of 6-7. Deprotonation yields a thiolate anion (S⁻), which is a potent nucleophile.

Table 2: Typical pKa Values for Relevant Functional Groups

Functional Group Typical pKa Range Notes
Aromatic Sulfonamide (Ar-SO₂NH₂) 9-11 Acidity is influenced by other ring substituents.
Aromatic Thiol (Ar-SH) 6-7 Generally more acidic than aliphatic thiols.

Radical Reactions Involving the Sulfanyl Moiety

The sulfanyl group is susceptible to one-electron oxidation to form a thiyl radical (Ar-S•). wikipedia.org This reactive intermediate can participate in several subsequent reactions. The hydrogen-sulfur bond in the sulfanyl group is weaker than C-H or O-H bonds, facilitating hydrogen atom abstraction to generate the thiyl radical.

Potential radical reactions include:

Dimerization: Two thiyl radicals can combine to form a disulfide (Ar-S-S-Ar), a common oxidative pathway for thiols.

Addition Reactions: Thiyl radicals can add across double or triple bonds in other molecules, initiating polymerization or other carbon-sulfur bond-forming reactions.

Reaction with Oxygen: The sulfanyl radical can react with molecular oxygen, leading to the formation of sulfonyl radicals or other oxidized sulfur species. wikipedia.org

Studies on the generation of radicals from various sulfur-containing precursors show that these intermediates are versatile for creating new chemical bonds. acs.org

Elucidation of Reaction Mechanisms via Kinetic Studies and Computational Modeling

The precise mechanisms of reactions involving this compound can be elucidated using a combination of kinetic analysis and computational chemistry.

Kinetic Studies: Experimental kinetic studies are crucial for determining reaction rates, rate laws, and the influence of various parameters like concentration and temperature. For instance, in related sulfonamide systems, kinetic analysis has been used to understand the factors influencing reaction rates, such as the nature of the reactants and the presence of catalysts or surfactants. researchgate.net Surface plasmon resonance (SPR) has been employed to measure the association and dissociation rate constants of sulfonamide inhibitors with enzymes, revealing that binding affinities are often governed by slow dissociation rates. researchgate.net Such techniques could be applied to quantify the reactivity of this compound in various transformations.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction pathways and transition states that may be difficult to observe experimentally. nih.gov Computational studies on sulfonamides have been used to simulate vibrational spectra, analyze molecular structures, and explore docking with biological targets. mdpi.com For mechanistic elucidation, computational fluid dynamics (CFD) has been coupled with kinetic models to understand how mixing and scale-up affect reaction outcomes in industrial settings. nih.gov In the context of radical reactions, computational modeling has been used to investigate the thermodynamics of C-S bond formation, suggesting that the trapping of alkyl radicals by SO₂ can be a barrierless process. princeton.edu These modeling approaches could be used to predict the most likely sites of reaction, calculate activation energies for different pathways, and rationalize experimentally observed product distributions for this compound.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-fluorobenzenesulfonyl fluoride
Benzene
Benzene sulfonic acid
Water
Sulfur trioxide
Sulfuric acid
Disulfide

Exploration of Biological Activities: in Vitro and Mechanistic Perspectives

Enzyme Inhibition Studies of 4-Chloro-2-sulfanylbenzene-1-sulfonamide

The ability of this compound and its analogs to inhibit specific enzymes is a key area of research. These studies provide insights into the compound's mechanism of action and its potential for therapeutic applications.

Derivatives of 4-chloro-2-mercaptobenzenesulfonamide have been investigated as inhibitors of human carbonic anhydrase (CA) isozymes. Specifically, S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides have shown varied inhibitory activity against four isoforms: CA I, CA II, CA IX, and CA XII. nih.gov These derivatives were found to be inefficient inhibitors of the cytosolic isoform CA I, with inhibition constants (Kᵢ) in the micromolar range (2.7–18.7 µM). nih.gov However, they exhibited significantly higher affinity for the other three isoforms, with Kᵢ values in the low nanomolar range. nih.gov For the ubiquitous cytosolic isozyme hCA II, the inhibition constants ranged from 2.4 to 214 nM. nih.gov The tumor-associated isozyme hCA IX was inhibited with Kᵢ values between 1.4 and 47.5 nM, while for hCA XII, the Kᵢ values were in the range of 1.7 to 569 nM. nih.gov This demonstrates a degree of selectivity for inhibiting the tumor-associated isozymes over the cytosolic isoform CA II. nih.gov

The general class of sulfonamides is well-established as inhibitors of carbonic anhydrases. nih.gov Their mechanism often involves the sulfonamide group binding to the zinc ion within the active site of the enzyme. researchgate.net The inhibition of these enzymes can have various physiological effects, as CAs are involved in processes like pH regulation and CO₂ transport. nih.gov

IsozymeInhibition Constant (Kᵢ) Range
CA I 2.7–18.7 µM
hCA II 2.4–214 nM
hCA IX 1.4–47.5 nM
hCA XII 1.7–569 nM

Table 1: Inhibition of Carbonic Anhydrase Isozymes by S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides. nih.gov

While specific studies on the direct inhibition of DNA Polymerase Beta by this compound are not prevalent, the broader class of sulfonamides has been shown to interfere with DNA synthesis in bacteria by inhibiting dihydropteroate (B1496061) synthetase, an enzyme crucial for folate synthesis. nih.gov This ultimately hinders the production of precursors necessary for DNA replication. nih.gov

In the context of cholinesterases, a study on various chlorinated sulfonamides demonstrated inhibitory activity against butyrylcholinesterase (BChE). nih.gov While this study did not specifically test this compound, it highlights the potential of the chlorinated sulfonamide scaffold to interact with and inhibit this class of enzymes, which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. nih.gov

Computational methods, such as molecular docking, have been instrumental in understanding the binding of sulfonamide derivatives to their target enzymes. nih.gov These studies help to visualize the interactions between the ligand and the amino acid residues within the active site of the protein. nih.gov For carbonic anhydrase, the primary interaction involves the sulfonamide group coordinating with the zinc ion. researchgate.net The rest of the molecule can then form various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues, which influences the binding affinity and selectivity for different isozymes. nih.govnih.gov

The structural similarity between the sulfonamide group and the substrate of dihydropteroate synthetase, para-aminobenzoic acid (PABA), allows sulfonamides to act as competitive inhibitors, blocking the synthesis of dihydrofolate and subsequently inhibiting bacterial growth. nih.gov Spectroscopic and calorimetric methods have also been employed to study the binding of sulfonamides to proteins, providing data on binding constants and conformational changes upon ligand binding. nih.gov

In Vitro Cellular Responses and Biological Activities

Beyond enzyme inhibition, the biological effects of this compound and its derivatives have been assessed through in vitro cellular assays, particularly focusing on their antimicrobial and antioxidant potential.

Several novel derivatives of 4-chloro-2-mercaptobenzenesulfonamide have been synthesized and screened for their in vitro antibacterial activity. nih.gov Certain synthesized compounds demonstrated promising activity against a number of anaerobic Gram-positive bacterial strains. nih.gov The general class of sulfonamides has a long history of use as antibacterial agents, effective against a wide range of bacteria. nih.govjocpr.com Their primary mechanism of action is the inhibition of dihydropteroate synthetase, which disrupts folic acid synthesis and consequently bacterial growth. nih.gov Studies have shown the effectiveness of sulfonamide derivatives against various strains, including multidrug-resistant Staphylococcus aureus. jocpr.comresearchgate.net

Compound NumbersActivityTarget Strains
16, 17, 23, 24, 31, 32, 48 PromisingAnaerobic Gram-positive bacteria

Table 2: Antibacterial Activity of Selected 4-chloro-2-mercaptobenzenesulfonamide Derivatives. nih.gov

While specific studies focusing solely on the antioxidant activity of this compound are limited, the broader class of sulfonamides has been investigated for such properties. The presence of the sulfonamide group and the aromatic ring structure can contribute to antioxidant effects by scavenging free radicals. The evaluation of antioxidant activity is typically carried out using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. Further research is needed to specifically characterize the antioxidant potential of this compound in both cell-free and cellular systems.

Studies on Antiproliferative Effects in Isolated Cell Lines

A series of novel compounds derived from this compound have been synthesized and evaluated for their in vitro antitumor activity. nih.gov These derivatives were the result of reacting 3-amino-2-(2-alkylthio-4-chlorobenzenesulfonyl)guanidines with various 1,2-dicarbonyl compounds, leading to the formation of novel 2-alkylthio-5-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamides and related structures. nih.gov

Selected compounds from this series were screened by the National Cancer Institute (NCI) for their antiproliferative activity against a panel of 56 human tumor cell lines. nih.gov While some of the tested derivatives were found to be inactive, others demonstrated reasonable activity against one or more cell lines. nih.gov

Notably, one prominent derivative, identified as compound 18 (1-(2-Alkylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidine), showed significant and selective antiproliferative activity. nih.gov This compound was particularly effective against cell lines from various cancer types.

Key findings from the NCI screening include:

Compound 18 displayed significant activity against cell lines of colon cancer (HCT-116), renal cancer (786-0), and melanoma (M14), with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.33 to 1.08 µM. nih.gov

This derivative also exhibited notable selectivity towards the non-small cell lung cancer cell line HOP-62, with a GI₅₀ of 0.05 µM, a Total Growth Inhibition (TGI) value of 0.38 µM, and a Lethal Concentration (LC₅₀) of 4.83 µM. nih.gov

Other derivatives, including compounds 4, 5, 7, 9, 13, 14, 15 , and others, also exhibited a degree of antiproliferative activity, although less potent than compound 18. nih.gov In contrast, compounds 10, 12, 17, and 20 were found to be inactive in the screening. nih.gov

CompoundCancer TypeCell LineActivity LevelGI₅₀ (µM)
Compound 18Colon CancerHCT-116Significant0.33 - 1.08
Compound 18Renal Cancer786-0Significant0.33 - 1.08
Compound 18MelanomaM14Significant0.33 - 1.08
Compound 18Non-Small Cell Lung CancerHOP-62Good Selectivity0.05
Compounds 4, 5, 7, 9, 13, 14, 15VariousVariousReasonableNot specified
Compounds 10, 12, 17, 20VariousVariousInactiveNot applicable

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The investigation into derivatives of this compound has provided valuable insights into the relationship between their chemical structure and their antitumor activity. nih.gov The variations in the structures of the synthesized compounds, which were derived from the common scaffold, allowed for a discussion of these relationships based on their performance in the NCI's anticancer screening. nih.gov

The study that synthesized and tested these derivatives discussed the structure-activity relationships, noting that the nature of the substituents introduced through reaction with 1,2-dicarbonyl compounds played a crucial role in determining the antiproliferative potency and selectivity. nih.gov The significant activity of compound 18 suggests that its specific structural features, namely the 1-(2-alkylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidine structure, are favorable for interacting with biological targets responsible for cell growth inhibition. nih.gov

The contrast between the active compounds and the inactive ones (compounds 10, 12, 17, and 20 ) underscores the sensitivity of the biological activity to the structural modifications on the this compound backbone. nih.gov

While the study provides a qualitative discussion on SAR, specific Quantitative Structure-Activity Relationship (QSAR) models were not detailed in the available literature for this particular set of this compound derivatives. nih.gov Such studies would be beneficial for future work to quantitatively model the impact of different physicochemical properties on the observed antiproliferative effects and to guide the design of more potent and selective anticancer agents based on this scaffold.

Advanced Analytical Methodologies and Future Research Trajectories

Chromatographic Techniques (HPLC, GC) for Purity Assessment, Quantification, and Separation of Isomers

The purity and quantification of 4-Chloro-2-sulfanylbenzene-1-sulfonamide and its derivatives are paramount for their application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of sulfonamides. A simple, reliable, and sensitive RP-HPLC method has been developed for the quantitative determination of the related compound, 4-amino benzene (B151609) sulphonamide, which can be adapted for this compound. wu.ac.thwu.ac.th The method typically utilizes a C8 or C18 column with a gradient elution system. wu.ac.thnih.gov For instance, a YMC-Triart C8 column (250×4.6 mm, 5µm) with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) can be employed. wu.ac.thchemscene.com Detection is commonly performed using a UV-visible or photodiode array (PDA) detector at a wavelength of around 265 nm. wu.ac.th The linearity of such methods is generally excellent, with correlation coefficients (r²) often exceeding 0.999 over a range of concentrations. wu.ac.th

For the separation of potential isomers of this compound, chiral HPLC is the method of choice. Chiral stationary phases (CSPs) are essential for resolving enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the chiral separation of sulfonamides. researchgate.net Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing higher resolution in shorter analysis times compared to HPLC. researchgate.net

Gas Chromatography (GC):

GC, particularly when coupled with a mass spectrometer (GC-MS), is a robust technique for the analysis of volatile or semi-volatile sulfonamide derivatives. While sulfonamides themselves can be thermally labile, derivatization can overcome this limitation. nih.gov For chlorinated benzenes, which share structural similarities with the core of this compound, GC with an electron capture detector (ECD) is highly sensitive. nih.gov The use of capillary GC columns, such as those with an imidazolium (B1220033) dicationic ionic liquid stationary phase, can provide unique selectivity for aromatic compounds. sigmaaldrich.com Static headspace sampling coupled with GC-FID is another solvent-free approach for the determination of benzene and chlorobenzene (B131634) derivatives in various matrices. nih.gov

TechniqueColumn TypeMobile Phase/Carrier GasDetectorApplication
RP-HPLCYMC-Triart C8 (250x4.6 mm, 5µm)Gradient of Phosphate Buffer and AcetonitrileUV/PDAPurity assessment and quantification
Chiral HPLC/SFCPolysaccharide-based (e.g., amylose, cellulose)Various (e.g., Heptane/Ethanol for HPLC, CO2/co-solvent for SFC)UV/CDSeparation of enantiomeric isomers
GC-MSCapillary column (e.g., SLB®-ILD3606)HeliumMass SpectrometerAnalysis of volatile derivatives and impurities
GC-ECDCapillary columnNitrogenElectron Capture DetectorTrace analysis of chlorinated impurities

Development of Novel Derivatization Reagents and Methods for Enhanced Analytical Detection

To enhance the sensitivity and selectivity of analytical methods for this compound, particularly in complex matrices, derivatization is a key strategy. Derivatization can improve chromatographic behavior, increase ionization efficiency in mass spectrometry, and introduce a fluorescent tag for highly sensitive detection.

Fluorescamine is a well-established pre-column derivatization reagent for sulfonamides, enabling highly sensitive fluorescence detection (HPLC-FLD). nih.govnih.gov The reaction is rapid and produces a fluorescent derivative that can be detected at low concentrations. The excitation and emission wavelengths for fluorescamine-derivatized sulfonamides are typically around 405 nm and 495 nm, respectively. mdpi.com This method has been successfully applied to the analysis of sulfonamides in various samples, including animal feed and organic fertilizers. nih.govmdpi.com

For mass spectrometric detection, especially with electrospray ionization (ESI), derivatization reagents that introduce a readily ionizable group are beneficial. Dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride) is a classic reagent that reacts with the sulfonamide nitrogen, introducing a dimethylamino group that enhances ionization efficiency in positive ion mode ESI-MS. ddtjournal.com Other novel derivatization agents are continually being explored to improve detection limits and simplify sample preparation. For instance, while developed for steroids, the principles behind using reagents like cyanoacetohydrazide to enhance ionization efficiency could be adapted for sulfonamides. google.com

Derivatization ReagentDetection MethodAdvantage
FluorescamineHPLC-FLDHigh sensitivity fluorescence detection
Dansyl ChlorideLC-ESI-MS/MSEnhanced ionization efficiency in mass spectrometry
Cyanoacetohydrazide (potential)LC-MSPotential for improved ionization and simplified screening

Integration of High-Throughput Screening in the Discovery and Characterization of Analogs

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large compound libraries for biological activity. yu.edu The this compound scaffold can serve as a starting point for the generation of diverse chemical libraries for HTS campaigns. These campaigns are instrumental in identifying novel analogs with desired biological activities, such as enzyme inhibition. nih.gov

Enzymes are common targets for HTS campaigns, with fluorescence-based assays being a frequently used readout method. nih.gov For example, a multiplexed HTS assay was developed to screen for inhibitors of the Werner syndrome (WRN) protein, which led to the discovery of 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives as potent inhibitors. acs.orgnih.gov Such assays can be adapted to screen libraries based on the this compound core. The process typically involves:

Assay Development: Creating a robust and sensitive assay to measure the activity of the target protein.

Screening: Testing a large library of compounds in a miniaturized format (e.g., 384- or 1536-well plates).

Hit Identification: Identifying compounds that show significant activity against the target.

Hit-to-Lead Optimization: Modifying the structure of the "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties.

The integration of HTS with computational methods, such as virtual screening, can further accelerate the discovery of promising new analogs.

Prospects for Rational Design of Novel Chemical Entities based on this compound Scaffold

The benzenesulfonamide (B165840) moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. acs.orgnih.gov The this compound structure provides a versatile platform for the rational design of new chemical entities.

Rational drug design strategies can be employed to modify the this compound scaffold to target specific biological molecules. For example, the sulfonamide group is a known zinc-binding group, making it a key pharmacophore for inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs). acs.org By strategically modifying the substituents on the benzene ring and the sulfonamide nitrogen, it is possible to achieve potent and selective inhibition of specific CA isoforms, such as the tumor-associated CA IX. acs.orgrsc.org

The "tail approach" is a common strategy in the design of sulfonamide-based drugs, where different functional groups are attached to the scaffold to modulate properties such as solubility, cell permeability, and target-binding affinity. wu.ac.th The presence of the chloro and sulfanyl (B85325) groups on the this compound scaffold offers unique opportunities for chemical modification and the introduction of diverse "tail" moieties. Molecular docking studies can be used to predict the binding modes of designed analogs and guide the synthetic efforts towards compounds with improved activity and selectivity. nih.gov

Unexplored Reactivity Profiles and Potential Synthetic Utility in Organic Chemistry

The this compound molecule possesses multiple reactive sites, offering a rich platform for synthetic exploration. The sulfanyl (-SH) group, the sulfonamide (-SO₂NH₂) group, and the activated aromatic ring present opportunities for a variety of chemical transformations.

The thiol group is particularly versatile. It can undergo S-alkylation, S-arylation, and oxidation to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. A notable application is the synthesis of novel heterocyclic compounds. For instance, derivatives of 4-chloro-2-mercaptobenzenesulfonamide have been used to synthesize new series of compounds with potential antitumor activity. nih.govnih.gov The reaction of the corresponding N-(benzenesulfonyl)cyanamide potassium salts with various reagents can lead to the formation of diverse heterocyclic systems. nih.gov The mercapto group can also be a precursor for the synthesis of thiazolidinone and triazole derivatives, which are known to possess a wide range of biological activities. researchgate.netresearchgate.netchemmethod.com

The sulfonamide nitrogen can be N-alkylated or N-arylated to introduce further diversity. The aromatic ring, activated by the chloro and sulfonyl groups, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups. The exploration of these reaction pathways can lead to the discovery of novel compounds with unique chemical and biological properties, further expanding the synthetic utility of this compound in organic chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.